2-Chloro-3-methoxy-10H-phenothiazine
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Overview
Description
DPC-168 is a small molecule drug that acts as a selective antagonist of the C-C chemokine receptor type 3 (CCR3). It was initially developed by Bristol Myers Squibb Co. for the treatment of immune system diseases, infectious diseases, and respiratory diseases . The molecular formula of DPC-168 is C28H36FN3O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DPC-168 involves multiple steps, starting with the preparation of benzylpiperidine-substituted aryl urea. The key steps include:
Formation of the benzylpiperidine intermediate: This involves the reaction of benzyl chloride with piperidine under basic conditions.
Coupling with aryl isocyanate: The benzylpiperidine intermediate is then reacted with an aryl isocyanate to form the aryl urea derivative.
Cyclization: The aryl urea derivative undergoes cyclization to form the final DPC-168 compound.
Industrial Production Methods
Industrial production of DPC-168 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
DPC-168 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in DPC-168.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of DPC-168 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Chemistry: Used as a model compound for studying CCR3 antagonists and their interactions.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for the treatment of asthma, allergic rhinitis, and other respiratory diseases.
Industry: Potential applications in the development of new therapeutic agents and drug formulations.
Mechanism of Action
DPC-168 exerts its effects by selectively binding to the CCR3 receptor, thereby inhibiting the binding of natural ligands such as eotaxin. This inhibition prevents the activation of CCR3-mediated signaling pathways, leading to reduced recruitment of eosinophils and other inflammatory cells to the site of inflammation . The molecular targets include the CCR3 receptor and associated signaling molecules .
Comparison with Similar Compounds
Similar Compounds
BMS-570520: An acetylpiperidine derivative with improved selectivity against cytochrome P-450 2D6.
Compound 32: A potent and selective CCR3 antagonist with a cyclohexyl linker.
Uniqueness of DPC-168
DPC-168 is unique due to its high potency and selectivity as a CCR3 antagonist. It has shown promising preclinical profiles and has been a subject of extensive research for its potential therapeutic applications .
Properties
CAS No. |
17800-08-7 |
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Molecular Formula |
C13H10ClNOS |
Molecular Weight |
263.74 g/mol |
IUPAC Name |
2-chloro-3-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H10ClNOS/c1-16-11-7-13-10(6-8(11)14)15-9-4-2-3-5-12(9)17-13/h2-7,15H,1H3 |
InChI Key |
FLAAJAQQBBSHBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)SC3=CC=CC=C3N2)Cl |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC3=CC=CC=C3N2)Cl |
Synonyms |
2-Chloro-3-methoxy-10H-phenothiazine |
Origin of Product |
United States |
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